2-(2-chloroethoxy)acetic Acid

Beschreibung

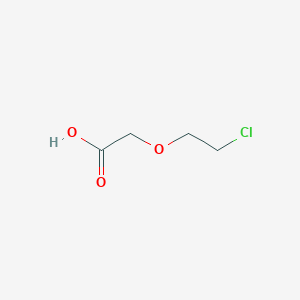

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(2-chloroethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXJETVNZPUVEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448286 | |

| Record name | 2-(2-chloroethoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14869-41-1 | |

| Record name | 2-(2-Chloroethoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14869-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-chloroethoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 2 2 Chloroethoxy Acetic Acid

Established Synthetic Routes to 2-(2-Chloroethoxy)acetic Acid

The traditional synthesis of this compound primarily relies on two main strategies: the direct oxidation of its alcohol precursor and multi-step processes involving condensation and hydrolysis.

Direct Oxidation Methods for 2-(2-Chloroethoxy)ethanol (B196239) Precursors

A prevalent and straightforward method for preparing this compound is the direct oxidation of 2-(2-chloroethoxy)ethanol. This approach utilizes various oxidizing agents to convert the primary alcohol group into a carboxylic acid.

One common method involves using strong oxidants like nitric acid with water as the solvent. google.com This process is noted for its efficiency and for being more environmentally friendly by avoiding organic solvents. google.com The reaction conditions, such as temperature and duration, can be adjusted to optimize the yield. For instance, one process involves adding 2-(2-chloroethoxy)ethanol to 70% nitric acid and stirring for 12 hours at 25-30°C, followed by heating at 90°C for one hour. quickcompany.in

Another established oxidation technique employs hydrogen peroxide. In a typical procedure, 2-(2-chloroethoxy)ethanol is mixed with a 30% aqueous hydrogen peroxide solution. chemicalbook.comchemicalbook.com The reaction is often facilitated by the addition of catalysts and is typically carried out at elevated temperatures, such as 90°C for 4 hours. chemicalbook.comchemicalbook.com

A more specialized oxidation system uses a combination of calcium hypochlorite (B82951) and a TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy free radical) catalyst in a biphasic system of dichloromethane (B109758) and water. chemicalbook.com This method can offer high efficiency, with reported yields around 72%. chemicalbook.com

| Oxidizing Agent | Precursor | Key Reagents/Catalysts | Solvent | Typical Conditions | Yield |

| Nitric Acid | 2-(2-chloroethoxy)ethanol | Nitric Acid | Water | 10°C - 100°C, 18-24 hours google.com | Not specified |

| Hydrogen Peroxide | 2-(2-chloroethoxy)ethanol | H₂O₂, Sodium sulfate (B86663) dihydrate, Tri-octylmethyl ammonium (B1175870) sulfate | Water | 90°C, 4 hours chemicalbook.comchemicalbook.com | Not specified |

| Calcium Hypochlorite | 2-(2-chloroethoxy)ethanol | Ca(OCl)₂, TEMPO, Sodium hydrogencarbonate | Dichloromethane / Water | 20°C, 0.5 hours chemicalbook.com | 72% chemicalbook.com |

Condensation and Hydrolysis-Based Synthetic Strategies

Alternative synthetic strategies involve the principles of condensation and hydrolysis reactions. unizin.orgmonash.edu A historical method for synthesizing this compound involves the condensation of ethylene (B1197577) chlorohydrin and monochloroacetic acid. google.com This pathway is a variation of the Williamson ether synthesis.

Conceptually, this two-step process would first involve a condensation reaction to form the ether linkage. For example, the sodium salt of ethylene glycol could be reacted with an ester of chloroacetic acid to form an ester intermediate. In the second step, this intermediate would undergo hydrolysis (the cleavage of a bond by the addition of water), typically under acidic or basic conditions, to convert the ester group into the final carboxylic acid. unizin.org While this route is plausible, it is often more complex and may result in more byproducts compared to direct oxidation methods. google.com

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Conditions

A key objective in green chemistry is the reduction or elimination of volatile organic solvents. While completely solvent-free conditions for the synthesis of this compound are not widely documented, methods that use water as the sole solvent represent a significant step in this direction. The synthesis using nitric acid in water is a prime example of a greener alternative to traditional organic solvents, nearly eliminating the costs and environmental impact associated with them. google.com The optimization of syntheses for related pharmaceutical intermediates has also highlighted the benefits of solvent-free conditions, suggesting a potential avenue for future research in this area. researchgate.net

Catalytic Systems for Enhanced Efficiency

The use of TEMPO as a catalyst in the oxidation of 2-(2-chloroethoxy)ethanol is a notable example. chemicalbook.com TEMPO is a stable radical that, in conjunction with a stoichiometric co-oxidant like calcium hypochlorite or trichloroisocyanuric acid, selectively oxidizes primary alcohols to carboxylic acids. chemicalbook.compatsnap.com This method is highly efficient and can be performed under relatively mild conditions. chemicalbook.com

Phase-transfer catalysts (PTCs) are also utilized to enhance reaction efficiency, particularly in biphasic systems. For instance, in the hydrogen peroxide-based oxidation of 2-(2-chloroethoxy)ethanol, a PTC such as tri-octylmethyl ammonium sulfate can be added to facilitate the transfer of reactants between the aqueous and organic phases, thereby increasing the reaction rate. chemicalbook.comchemicalbook.com

| Catalyst Type | Catalyst Example | Associated Reaction | Purpose |

| Nitroxyl Radical | TEMPO | Oxidation with Calcium Hypochlorite | Selectively catalyzes the oxidation of the primary alcohol to a carboxylic acid. chemicalbook.compatsnap.com |

| Phase-Transfer Catalyst | Tri-octylmethyl ammonium sulfate | Oxidation with Hydrogen Peroxide | Facilitates reactant transfer between phases in a biphasic system to increase reaction rate. chemicalbook.comchemicalbook.com |

Optimization of Reaction Parameters and Scale-Up Considerations

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs and reaction time, especially for industrial-scale production. Key parameters that are typically fine-tuned include temperature, reaction time, and the molar ratios of reactants and catalysts. For the nitric acid oxidation method, the temperature can range from 10°C to 100°C, with reaction times between 18 and 24 hours, indicating a wide window for optimization depending on desired outcomes. google.com

Scaling up the synthesis of this compound from a laboratory to an industrial setting presents several challenges. These include:

Thermal Management: Oxidation reactions are often highly exothermic. Efficient heat dissipation is critical on a large scale to prevent runaway reactions and ensure safety.

Reagent Handling: The use of corrosive and hazardous materials like nitric acid requires specialized equipment and handling protocols to ensure worker safety and environmental protection. google.comquickcompany.in

Product Isolation and Purification: Efficient extraction and purification methods are necessary to isolate the final product with high purity. Post-reaction processing, such as distilling excess nitric acid under reduced pressure, is a key consideration for both purity and reagent recovery in a large-scale process. quickcompany.in

Waste Management: The environmental impact of the synthesis is a major concern. Green chemistry approaches, such as using water as a solvent and employing catalysts, are favored as they minimize the generation of hazardous waste. google.com

Successful scale-up requires careful process development and engineering to ensure the synthesis is not only efficient and economical but also safe and environmentally responsible. researchgate.net

Temperature and Reaction Time Control

The synthesis of this compound involves precise control over temperature and reaction time to ensure high yield and purity. Different synthetic routes employing various oxidants necessitate distinct thermal conditions and durations.

One prominent method involves the direct oxidation of 2-chloroethoxy ethanol (B145695) using nitric acid in an aqueous solution. google.com This process utilizes a carefully controlled, multi-stage temperature profile. The reaction is initiated at a chilled temperature of 0-5 °C during the addition of nitric acid. google.com Following the initial addition, the mixture is stirred at a moderately elevated temperature, typically between 30-40 °C, for a prolonged period of 18 to 24 hours. google.com In a specific example, this stirring phase was conducted at 30-35 °C for 20 hours. google.com To drive the reaction to completion and remove gaseous byproducts like nitrogen dioxide (NO₂), the temperature is subsequently raised to 80-90 °C until gas evolution ceases. google.com This extended, multi-temperature procedure ultimately achieves a high yield of approximately 95%. google.com

A contrasting method employs hydrogen peroxide as the oxidant to convert 2-chloroethoxyethanol (B8538215) into the target acid. chemicalbook.comchemicalbook.com This synthesis operates at a constant, higher temperature of 90°C. chemicalbook.comchemicalbook.com The reaction time is significantly shorter, requiring only 4 hours of stirring at this temperature to proceed to completion. chemicalbook.comchemicalbook.com While this method is faster, the reported yield for the crude product under these specific conditions was 19.3%, indicating that further optimization may be necessary to improve efficiency. chemicalbook.comchemicalbook.com

The following table summarizes the temperature and time parameters for these two synthetic approaches.

Interactive Data Table: Comparison of Reaction Conditions

| Synthetic Method | Starting Material | Oxidant | Temperature Profile | Reaction Time | Reported Yield |

|---|---|---|---|---|---|

| Nitric Acid Oxidation google.com | 2-chloroethoxy ethanol | Nitric Acid | 0-5 °C (initial), then 30-40 °C, then 80-90 °C | 18-24 hours | 95% |

Reagent Stoichiometry and Impurity Control

The precise ratio of reactants (stoichiometry) is a critical factor in maximizing product formation and minimizing impurities. The subsequent purification strategy is equally important for isolating high-purity this compound.

In the nitric acid oxidation method, the molar ratio of nitric acid to 2-chloroethoxy ethanol can range from 1:1 to 5:1. google.com This flexibility allows for process optimization based on desired reaction speed and cost. The purification process for this method is designed to remove unreacted starting materials and byproducts. After the reaction, the solution is cooled and poured into ice water. google.com Water is then removed under reduced pressure, and the residue is dried using anhydrous sodium sulfate. google.com The final purification step is an underpressure distillation, collecting the fraction that boils at 130-132 °C at 0.67 kPa, which yields the pure liquid product. google.com This method is noted to avoid the introduction of metallic impurities, such as chromium ions, which can occur with other oxidizing agents. google.com

For the synthesis utilizing hydrogen peroxide, a specific stoichiometry was reported where 2-chloroethoxyethanol (0.08 mol) was reacted with a 30% aqueous hydrogen peroxide solution (0.2 mol). chemicalbook.comchemicalbook.com This corresponds to a molar ratio of starting material to oxidant of 1:2.5. Impurity control in this process begins by quenching the completed reaction with aqueous sodium thiosulfate (B1220275) to eliminate any residual hydrogen peroxide. chemicalbook.comchemicalbook.com The product is then subjected to a series of extractions. An initial extraction with ethyl acetate (B1210297) separates the organic product from the aqueous phase. chemicalbook.comchemicalbook.com To further purify the acid from neutral impurities, an acid-base extraction is performed by adding aqueous sodium bicarbonate to form the water-soluble sodium salt of the acid, which is then separated. chemicalbook.comchemicalbook.com After washing the aqueous layer with ether, it is acidified to a pH of 2-3 to regenerate the this compound, which is then extracted again into ethyl acetate. chemicalbook.comchemicalbook.com

The table below outlines the stoichiometric and purification details for these methods.

Interactive Data Table: Stoichiometry and Purification Strategies

| Synthetic Method | Starting Material | Oxidant | Molar Ratio (Start:Oxidant) | Key Impurity Control Steps |

|---|---|---|---|---|

| Nitric Acid Oxidation google.com | 2-chloroethoxy ethanol | Nitric Acid | 1:1 to 1:5 | Pressure reduction, drying over anhydrous sodium sulfate, underpressure distillation. |

Mechanistic Studies of Chemical Reactions Involving 2 2 Chloroethoxy Acetic Acid

Hydrolysis Pathways and Kinetics of 2-(2-Chloroethoxy)acetic Acid and Derivatives

The hydrolysis of this compound involves the cleavage of the carbon-chlorine bond. While specific kinetic studies on this compound are not extensively detailed in the provided literature, the principles can be understood by analogy to similar compounds like chloroacetic acid. asianpubs.org The hydrolysis of chloroacetic acid in aqueous solutions, particularly under alkaline conditions, is an inevitable side reaction during processes like carboxymethylation. asianpubs.org

The reaction typically proceeds via a nucleophilic substitution mechanism, where a hydroxide (B78521) ion (OH⁻) attacks the carbon atom bonded to the chlorine, displacing the chloride ion (Cl⁻). This results in the formation of 2-(2-hydroxyethoxy)acetic acid. The hydrolysis of the analogous chloroacetic acid has been shown to follow second-order kinetics when the conversion is below 95%, with the reaction between the chloroacetate (B1199739) ion and a hydroxide ion being the primary pathway. asianpubs.org Beyond this conversion level, side reactions may cause deviations from the second-order model. asianpubs.org

The rate of this hydrolysis is dependent on factors such as pH and temperature. For chloroacetic acid, the activation energy for hydrolysis has been calculated, providing insight into the temperature sensitivity of the reaction rate. asianpubs.org

Table 1: Kinetic Parameters for the Analogous Hydrolysis of Chloroacetic Acid with NaOH asianpubs.org Data presented for illustrative purposes to understand the kinetic principles of hydrolysis for chloro-substituted acetic acids.

| Temperature (°C) | Reaction Time (min) | Conversion (%) | Reaction Order |

| 85 | > 40 | > 90 | Second-order |

| - | - | > 95 | Deviates from second-order |

Activation Energy: 103 kJ mol⁻¹

Nucleophilic Substitution Reactions of the Chloroethoxy Moiety

The chloroethoxy moiety of this compound contains a primary alkyl chloride, making it susceptible to nucleophilic substitution reactions. The chlorine atom serves as a leaving group and can be displaced by a variety of nucleophiles, typically through an SN2 mechanism. spcmc.ac.in This reaction pathway involves a backside attack on the electrophilic carbon atom bonded to the chlorine, leading to an inversion of configuration if the carbon were chiral. spcmc.ac.in

Common nucleophiles can be used to synthesize a range of derivatives. For instance, reaction with sodium iodide can convert the chloride to an iodide, a step often used in the synthesis of more complex molecules. google.com Other nucleophiles like amines, cyanides, and azides can also be employed to introduce different functional groups. wipo.intyoutube.com

The ether oxygen in the chloroethoxy group could potentially act as a neighboring group, participating in the substitution reaction. However, chlorine itself is generally a weak neighboring group. spcmc.ac.in The extent of neighboring group participation is highly dependent on the solvent; it becomes more significant in non-nucleophilic solvents like trifluoroacetic acid, whereas more nucleophilic solvents like acetic acid favor a direct SN2 pathway. spcmc.ac.in

Table 2: Examples of Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product Functional Group |

| Iodide | Sodium Iodide (NaI) | Iodoethoxy |

| Azide (B81097) | Sodium Azide (NaN₃) | Azidoethoxy |

| Cyanide | Potassium Cyanide (KCN) | Cyanoethoxy |

| Amine | Ammonia (NH₃) or Primary/Secondary Amines | Aminoethoxy |

Carboxylic Acid Group Reactivity and Derivatization

The carboxylic acid group is a composite functional group, consisting of a carbonyl group and a hydroxyl group. msu.edu Its chemistry is dominated by nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. This addition leads to a tetrahedral intermediate, which then collapses, eliminating the hydroxyl group (as water, often after protonation) to form a new derivative. openstax.org

The reactivity of the carboxylic acid can be enhanced by converting it into a more reactive derivative, such as an acid chloride or an acid anhydride, which possess better leaving groups than the hydroxyl group. libretexts.orglibretexts.org

Key derivatization reactions include:

Esterification : The reaction of this compound with an alcohol in the presence of an acid catalyst, known as Fischer esterification, yields the corresponding ester. jackwestin.com

Amide Formation : Direct reaction with amines to form amides can be challenging because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. jackwestin.com The synthesis is often achieved by first converting the carboxylic acid to a more reactive species. For example, 2-chloroethoxy-acetic acid-N,N-dimethylamide is prepared by reacting the parent acid with an aqueous dimethylamine (B145610) solution in the presence of triethylamine (B128534) and ethyl chloroformate. google.com

Acid Chloride Formation : Treatment with reagents like thionyl chloride (SOCl₂) converts the carboxylic acid into the highly reactive 2-(2-chloroethoxy)acetyl chloride. libretexts.org This acid chloride can then be readily converted into other derivatives like esters and amides under milder conditions. jackwestin.com

Table 3: Common Derivatization Reactions of the Carboxylic Acid Group

| Reaction Type | Reagent(s) | Resulting Derivative |

| Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine (R'₂NH), Activating Agent (e.g., DCC) | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |

Reaction Mechanisms in the Formation of Advanced Intermediates

The dual functionality of this compound makes it a valuable building block for synthesizing more complex molecules and advanced intermediates, particularly in the pharmaceutical industry. nbinno.comnbinno.com

A prominent example is its role in the synthesis of Cetirizine (B192768), a non-sedating antihistamine. google.comgoogle.com The synthesis utilizes 2-chloroethoxy-acetic acid-N,N-dimethylamide as a key intermediate. google.com The formation of this intermediate involves the derivatization of the carboxylic acid group as described previously. In subsequent steps, the chloroethoxy moiety of this amide undergoes a nucleophilic substitution reaction. The chlorine atom is displaced by a nitrogen atom of a piperazine (B1678402) derivative, forging a new carbon-nitrogen bond and assembling the core structure of the final active pharmaceutical ingredient.

Furthermore, derivatives of related chloroethoxy compounds are used to synthesize functionalized polyethylene (B3416737) glycol (PEG)-like resins. google.comwipo.int A typical reaction sequence involves converting the chloride to an azide via nucleophilic substitution. The azide is then reduced to a primary amine, which can be further modified, for instance, by reacting it with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to yield an Fmoc-protected amine. google.com This functionalized molecule can then be attached to polymer supports or used in peptide synthesis. wipo.int

Table 4: Illustrative Synthetic Step for a Pharmaceutical Intermediate google.com

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | 1. Ethyl chloroformate, Triethylamine2. Aqueous Dimethylamine | Amide Formation (Nucleophilic Acyl Substitution) | 2-chloroethoxy-acetic acid-N,N-dimethylamide |

Applications of 2 2 Chloroethoxy Acetic Acid in Complex Chemical Synthesis

Utilization as a Key Intermediate in Pharmaceutical Syntheses

The structural features of 2-(2-chloroethoxy)acetic acid make it an attractive component in the synthesis of active pharmaceutical ingredients (APIs). nbinno.com It serves as a foundational element in numerous organic synthesis pathways, enabling the creation of complex molecules that are crucial for the development of new and existing therapeutic agents. nbinno.comnbinno.com

A primary and well-documented application of this compound is its role as a critical precursor in the synthesis of cetirizine (B192768), a widely used second-generation antihistamine. researchgate.netresearchgate.net Cetirizine is chemically known as (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid. wikipedia.org The synthesis involves the N-alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a derivative of this compound, such as methyl 2-(2-chloroethoxy)acetate or 2-(2-chloroethoxy)acetamide. researchgate.netwikipedia.org This reaction introduces the characteristic ethoxy-acetic acid side chain onto the piperazine (B1678402) ring. The resulting ester or amide intermediate is then hydrolyzed, typically under alkaline conditions, to yield the final cetirizine molecule. researchgate.netwikipedia.orglookchem.com

The pharmacological activity of cetirizine resides primarily in its (R)-isomer, known as levocetirizine (B1674955). google.com The synthesis of levocetirizine follows a similar pathway but utilizes an enantiomerically pure starting material, specifically (-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine. google.comjustia.com This chiral intermediate is reacted with a 2-chloroethoxy acetic acid derivative, such as 2-chloroethoxy acetamide (B32628) or 2-chloroethoxy acetonitrile, followed by hydrolysis to produce levocetirizine, preserving the stereochemical integrity of the molecule. google.comjustia.com

Table 1: Synthetic Routes to Cetirizine and Levocetirizine Involving this compound Derivatives

| Target Molecule | Key Reactants | Intermediate Product | Final Step | Reference(s) |

| Cetirizine | 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine; Methyl 2-(2-chloroethoxy)acetate | Ester of Cetirizine | Alkaline Hydrolysis | wikipedia.org, researchgate.net |

| Cetirizine | 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine; 2-(2-chloroethoxy)acetamide | Amide of Cetirizine | Alkaline Hydrolysis | researchgate.net, google.com |

| Levocetirizine | (-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine; 2-chloroethoxy acetamide | Amide of Levocetirizine | Hydrolysis | google.com, justia.com |

| Levocetirizine | (-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine; 2-chloroethoxy acetonitrile | Nitrile of Levocetirizine | Hydrolysis | google.com, justia.com |

Beyond its established role in antihistamine synthesis, this compound is a key building block for a broader range of bioactive molecules. nbinno.com Its utility extends to the development of various pharmaceutical intermediates and APIs where the introduction of an ethoxyacetic acid linker is desired. nbinno.com The compound's reactivity profile makes it a valuable reagent for chemists in both academic and industrial research settings who are exploring new chemical reactions and developing innovative processes for drug discovery. nbinno.com It is also a known metabolite of Bis(2-chloroethyl) Ether. chemicalbook.com

Applications in the Synthesis of Specialty Chemicals

The application of this compound is not limited to the pharmaceutical sector; it is also a valuable intermediate in the synthesis of various specialty chemicals, particularly agrochemicals. guidechem.com

Its use as a herbicide is designed to control the growth of unwanted plants by disrupting their natural growth hormones. guidechem.com Furthermore, it functions as a plant growth regulator, where it can be used to either stimulate or inhibit physiological processes such as seed germination, root development, and fruit ripening by interfering with or mimicking natural plant hormones. guidechem.com It is also the necessary raw material for producing other pesticide intermediates, such as 2-(2-chloroethoxy) methyl acetate (B1210297) and 2-(2-chloroethoxy) ethyl acetate. google.com

Table 2: Applications in Specialty Chemicals

| Application Area | Specific Use | Mechanism/Product | Reference(s) |

| Agrochemicals | Herbicide | Disrupts plant growth hormones | guidechem.com |

| Agrochemicals | Plant Growth Regulator | Stimulates or inhibits plant physiological processes | guidechem.com |

| Agrochemicals | Chemical Intermediate | Synthesis of pesticide intermediates (e.g., 2-(2-chloroethoxy) methyl acetate) | google.com |

Development of Advanced Materials Precursors

In the field of material science, this compound serves as a precursor for the development of novel and advanced materials. nbinno.comnbinno.com Its distinct chemical structure allows it to be incorporated as a building block in the synthesis of polymers and other materials where specific functional properties are required. nbinno.com Researchers can leverage the compound's reactivity to create customized materials with tailored characteristics, contributing to innovations within this scientific domain. nbinno.com

Environmental Fate and Biotransformation of 2 2 Chloroethoxy Acetic Acid

Occurrence and Formation Pathways in Environmental Matrices

2-(2-Chloroethoxy)acetic acid is not typically released directly into the environment in large quantities. Instead, its presence is often the result of the transformation of other parent compounds.

A primary source of this compound in the environment is the metabolic breakdown of bis(2-chloroethyl)ether (BCEE), an industrial solvent and chemical intermediate. nih.gov Studies on the metabolism of BCEE in rats have demonstrated that this compound is a notable, albeit minor, urinary metabolite. nih.gov Following oral administration of radio-labeled BCEE, this compound (CEAA) accounted for approximately 5% of the excreted urinary radioactivity. nih.gov The major metabolite was identified as thiodiglycolic acid, comprising about 75% of the urinary metabolites. nih.govnih.gov This metabolic pathway indicates that organisms exposed to BCEE can oxidize one of the chloroethyl side chains to a carboxylic acid, forming this compound. chemicalbook.com

Table 1: Urinary Metabolites of Bis(2-chloroethyl)ether (BCEE) in Rats

| Metabolite | Percentage of Total Urinary ¹⁴C (%) |

| Thiodiglycolic acid (TDGA) | ~75 |

| N-acetyl-S-[2-(2-chloroethoxy)ethyl]-L-cysteine (ACEEC) | 7 |

| This compound (CEAA) | 5 |

| Data sourced from studies on the metabolism of [1-¹⁴C]BCEE in male rats. nih.gov |

Beyond its role as a direct metabolite of BCEE, this compound can potentially be formed from other related chlorinated ethers present in the environment. The biodegradation of chlorinated ethers often proceeds through oxidative pathways. For instance, some bacteria can metabolize compounds structurally similar to BCEE, such as 2-chloroethylethyl ether. nih.gov The initial steps in the degradation of these compounds can involve the formation of alcohol intermediates. Specifically, the degradation of BCEE by certain bacterial strains is known to produce 2-(2-chloroethoxy)ethanol (B196239). nih.gov This alcohol intermediate can then be further oxidized to form the corresponding carboxylic acid, this compound. google.com This suggests a plausible environmental pathway where various chloroethoxy-containing compounds are first transformed into 2-(2-chloroethoxy)ethanol, which then serves as a direct precursor to this compound through microbial oxidation. nih.govgoogle.com

Microbial Biodegradation Mechanisms and Pathways

The persistence of this compound in the environment is largely dependent on its susceptibility to microbial degradation. Bacteria, in particular, possess diverse metabolic capabilities to break down halogenated organic compounds.

The microbial degradation of haloacetic acids is a known phenomenon, primarily driven by specialized enzymatic systems. cabidigitallibrary.org While specific studies on the biodegradation of this compound are limited, the mechanisms can be inferred from research on similar compounds like other haloacetic acids and phenoxyacetic acid herbicides. cabidigitallibrary.orgnih.gov The key enzymes in these pathways are typically dehalogenases and oxygenases. nih.govmdpi.com

For many chlorinated acetic acids, the initial and rate-limiting step is catalyzed by halocarboxylic acid dehalogenases. cabidigitallibrary.org These enzymes cleave the carbon-halogen bond. cabidigitallibrary.org Furthermore, the degradation of complex molecules containing ether linkages, such as 2,4-dichlorophenoxyacetic acid (2,4-D), often involves dioxygenase enzymes, which catalyze the cleavage of the ether bond. nih.govnih.gov It is therefore probable that bacterial strains capable of degrading this compound would possess a suite of enzymes, including dehalogenases to remove the chlorine atom and other enzymes to cleave the ether linkage and metabolize the resulting fragments. nih.govcabidigitallibrary.org

Table 2: Key Enzyme Classes in the Biodegradation of Related Halogenated Compounds

| Enzyme Class | Function | Example Substrate |

| Halocarboxylic Acid Dehalogenases | Catalyze the hydrolytic cleavage of a carbon-halogen bond. | Monochloroacetic Acid |

| Dioxygenases (e.g., TfdA) | Catalyze the cleavage of ether linkages or aromatic rings. | 2,4-Dichlorophenoxyacetic Acid |

| Monooxygenases | Mediate O-dealkylation (ether scission). | Bis(2-chloroethyl)ether |

| This table summarizes enzyme classes involved in degrading compounds with similar functional groups to this compound. nih.govcabidigitallibrary.orgnih.gov |

The complete biodegradation of this compound necessitates two critical steps: dehalogenation and ether scission. nih.govcabidigitallibrary.orgsemanticscholar.org

Dehalogenation is the removal of the chlorine atom from the molecule. In aerobic biodegradation of haloacetic acids, this typically occurs via a hydrolytic substitution reaction where the halogen atom is replaced with a hydroxyl group, a process catalyzed by halocarboxylic acid dehalogenases. cabidigitallibrary.org This initial step is crucial as it detoxifies the compound and makes the resulting molecule more amenable to further metabolism. cabidigitallibrary.org

Ether Scission , or the cleavage of the ether bond, is another vital step. semanticscholar.org Microbial degradation of ethers can occur through different mechanisms. One established pathway involves monooxygenase enzymes, which facilitate an O-dealkylation reaction. nih.gov This process breaks the ether linkage, splitting the molecule into two smaller, more easily metabolized fragments. For example, the degradation of BCEE by Pseudonocardia sp. appears to be facilitated by a monooxygenase-mediated O-dealkylation mechanism. nih.gov The breakdown of this compound would likely follow a similar enzymatic logic, with specialized bacteria cleaving the ether bond to access the carbon and energy stored within the molecule.

Abiotic Transformation Processes in Environmental Systems

In addition to microbial activity, abiotic (non-biological) processes can contribute to the transformation of this compound in the environment. The chemical structure of the compound, featuring both an alkyl chloride and an ether linkage, suggests potential susceptibility to processes like hydrolysis and photolysis, although specific experimental data for this compound is not widely available.

Hydrolysis is a chemical reaction with water that can lead to the breakdown of substances. For alkyl halides, the carbon-chlorine bond can undergo hydrolysis, which would replace the chlorine atom with a hydroxyl group. The rate of this process is dependent on environmental conditions such as pH and temperature. juniperpublishers.com Similarly, the ether linkage could potentially undergo hydrolysis under certain acidic or basic conditions, though ether bonds are generally more stable.

Hydrolysis in Aqueous Environments

One such related compound is bis(2-chloroethyl)ether, which undergoes hydrolysis to form 2-(2-chloroethoxy)ethanol. This intermediate is structurally very similar to this compound, differing only in the terminal functional group (an alcohol versus a carboxylic acid). The subsequent hydrolysis of 2-(2-chloroethoxy)ethanol yields bis(2-hydroxyethyl)ether and p-dioxane. epa.gov The hydrolysis half-life of 2-(2-chloroethoxy)ethanol is reported to be 2.5 years, suggesting that the chloroethoxy moiety is relatively stable to hydrolysis under typical environmental conditions. epa.gov

The hydrolysis pathway for bis(2-chloroethyl)ether is presented below:

Step 1: bis(2-chloroethyl)ether hydrolyzes to 2-(2-chloroethoxy)ethanol.

Step 2: 2-(2-chloroethoxy)ethanol further hydrolyzes to bis(2-hydroxyethyl)ether and p-dioxane.

Given the structural similarity, it can be inferred that this compound would also undergo hydrolysis, likely at a slow rate, to yield 2-(2-hydroxyethoxy)acetic acid and hydrochloric acid. The rate of this reaction would be influenced by environmental factors such as pH and temperature.

| Compound | Hydrolysis Product(s) | Half-life (t½) | Reference |

| bis(2-chloroethyl)ether | 2-(2-chloroethoxy)ethanol | 3.0 years | epa.gov |

| 2-(2-chloroethoxy)ethanol | bis(2-hydroxyethyl)ether, p-dioxane | 2.5 years | epa.gov |

Photodegradation Potential of Related Compounds

Photodegradation, particularly photocatalysis, is another important environmental degradation pathway for organic pollutants. While specific studies on the photodegradation of this compound are limited, extensive research on related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and other chloroacetic acids, demonstrates the potential for this degradation route.

Photocatalytic degradation typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2) or cerium oxide (CeO2), which upon irradiation with light of appropriate wavelength, generates highly reactive oxygen species that can mineralize organic compounds.

Studies on 2,4-D have shown that its degradation can be effectively achieved using various photocatalytic systems. For instance, the use of Fe2O3/CeO2/Ag composite nanoparticles under ultraviolet irradiation has been reported to achieve a degradation of 75.70%. muk.ac.ir The reaction kinetics in this system were found to follow a second-order model. muk.ac.ir In another study, Ag3PO4/TiO2 nanoparticles under visible light achieved a 98.4% removal of 2,4-D, with the degradation following pseudo-first-order kinetics. iwaponline.com The efficiency of photodegradation is influenced by factors such as pH, initial contaminant concentration, and catalyst dosage. muk.ac.iriwaponline.com

Research on the photocatalytic degradation of various chloroacetic acids in the presence of TiO2 has shown that the rate of degradation is directly proportional to the number of halogen atoms in the molecule. nih.gov For example, the half-lives for the photodegradation of tri-, di-, and mono-chloroacetic acids were found to be 6, 10, and 42 days, respectively. nih.gov This suggests that the carbon-chlorine bond is a primary site of photocatalytic attack.

Given that this compound possesses a chloro substituent, it is plausible that it would also be susceptible to photodegradation, particularly in the presence of suitable photocatalysts and light sources. The ether linkage may also be a target for oxidative degradation.

| Related Compound | Photocatalyst | Light Source | Degradation Efficiency/Half-life | Reaction Kinetics | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Fe2O3/CeO2/Ag | Ultraviolet | 75.70% | Second-order | muk.ac.ir |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Ag3PO4/TiO2 | Visible light | 98.4% | Pseudo-first-order | iwaponline.com |

| Trichloroacetic acid | TiO2 | Not specified | 6 days (t½) | Not specified | nih.gov |

| Dichloroacetic acid | TiO2 | Not specified | 10 days (t½) | Not specified | nih.gov |

| Monochloroacetic acid | TiO2 | Not specified | 42 days (t½) | Not specified | nih.gov |

Analytical Methodology for the Characterization and Quantification of 2 2 Chloroethoxy Acetic Acid

Chromatographic Techniques for Separation and Analysis

Chromatography stands as a cornerstone for the separation and analysis of 2-(2-chloroethoxy)acetic acid and related compounds. Both liquid and gas chromatography are utilized, often coupled with mass spectrometry for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of haloacetic acids, including this compound. This technique offers high sensitivity and selectivity, making it suitable for detecting trace levels of these compounds in various matrices. For instance, a direct injection method using a triple quadrupole LC-MS/MS system with reverse-phase chromatography has been developed for the analysis of haloacetic acids in drinking water. lcms.cz The use of electrospray ionization (ESI) in negative mode is common for these types of analytes. lcms.cz

Method development often involves optimizing the mobile phase to improve ionization and resolution. Additives like formic acid, acetic acid, or difluoroacetic acid can enhance the ionization of target molecules. lcms.cz The choice of the appropriate LC column is also critical; for example, C18 columns are frequently used for the separation of impurities in drug substances. taylorfrancis.com The standard addition method can be employed for quantification to mitigate matrix effects, and the use of an internal standard improves the reproducibility of the analysis. taylorfrancis.com

Gas Chromatography (GC) Methods for Related Compounds

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including those related to this compound. For instance, GC-MS has been extensively used to analyze sulfur mustard degradation products and associated compounds, some of which share structural similarities with this compound. tandfonline.comtandfonline.com

In a typical GC-MS setup for related compounds, a capillary column such as an HP-5MS is used. tandfonline.com The instrument parameters, including injector temperature, interface temperature, source temperature, carrier gas flow rate, and oven temperature program, are optimized to achieve good separation and detection. tandfonline.com For more detailed structural information, gas chromatography-triple quad mass spectrometry (GC-QQQ) can be used to obtain collision-induced dissociation (CID) mass spectra. tandfonline.com

GC methods have also been developed for the quantitative determination of residual solvents and starting materials in pharmaceuticals, such as 2-(2-chloroethoxy)ethanol (B196239), a precursor to this compound. ptfarm.plresearchgate.net These methods often involve direct injection and the use of a specific column, like a DB-624, to achieve the desired separation. ptfarm.pl

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of this compound. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. For this compound, characteristic IR absorption bands include a broad peak around 3410 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, a strong peak around 1727 cm⁻¹ for the C=O stretch of the carbonyl group, and bands in the 1123-1044 cm⁻¹ region, likely associated with C-O stretching vibrations. chemicalbook.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for confirming the structure of this compound. While specific NMR data for this compound is not detailed in the provided search results, related compounds have been characterized using ¹H and ¹³C NMR. For example, in a related sulfide (B99878) compound, the proton and carbon signals were assigned to the various methylene (B1212753) groups in the structure. tandfonline.com

Quality Control and Reference Standard Applications in Research

In research and manufacturing, this compound can serve as a reference standard for the development and validation of analytical methods. Its well-defined structure and properties make it suitable for calibrating instruments and ensuring the accuracy and precision of analytical procedures like HPLC and GC-MS. Commercially available this compound is often offered at a purity of 95% or higher. sigmaaldrich.comchemscene.comachemblock.com

The availability of a reliable reference standard is crucial for quality control in various industries, including pharmaceuticals, where it can be used to identify and quantify impurities in drug substances. nbinno.com

Detection and Quantification of this compound as a Metabolite or Impurity

The detection and quantification of this compound as a metabolite or impurity are critical in toxicology and pharmaceutical quality control. For example, (2-methoxyethoxy)acetic acid, a structurally similar compound, is a known metabolite and biomarker for human exposure to 2-(2-methoxyethoxy)ethanol. An accurate and precise procedure for its detection and quantification in urine has been developed using gas chromatography with mass selective detection (GC-MSD) after liquid-liquid extraction and esterification. nih.gov

In the pharmaceutical industry, stringent control of impurities is required. A sensitive UHPLC-MS/MS method has been developed to identify and quantify the related genotoxic impurity 2-(2-chloroethoxy) ethanol (B145695) in quetiapine (B1663577) fumarate (B1241708) at trace levels. researcher.life This method utilizes positive ion electrospray ionization with multiple reaction monitoring for high selectivity and sensitivity. researcher.life The method was validated according to ICH guidelines, demonstrating its accuracy, precision, and linearity. researcher.life Similarly, GC methods have been developed for the quantitative determination of residual 2-(2-chloroethoxy)ethanol in active pharmaceutical ingredients. ptfarm.plresearchgate.net

The table below summarizes analytical methods used for this compound and related compounds.

| Analytical Technique | Application | Key Parameters |

| LC-MS/MS | Analysis of haloacetic acids in water | Reverse-phase chromatography, ESI negative mode lcms.cz |

| Quantification of impurities in APIs | C18 column, standard addition method taylorfrancis.com | |

| GC-MS | Analysis of sulfur mustard related compounds | HP-5MS capillary column, temperature programming tandfonline.com |

| Quantification of residual solvents in APIs | DB-624 column, direct injection ptfarm.pl | |

| IR Spectroscopy | Structural elucidation | O-H stretch (~3410 cm⁻¹), C=O stretch (~1727 cm⁻¹) chemicalbook.comchemicalbook.com |

| GC-MSD | Quantification of a related metabolite in urine | Liquid-liquid extraction, esterification nih.gov |

| UHPLC-MS/MS | Quantification of a related genotoxic impurity | ESI positive mode, multiple reaction monitoring researcher.life |

Computational and Theoretical Studies on 2 2 Chloroethoxy Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics that govern the reactivity of 2-(2-chloroethoxy)acetic acid. These calculations provide optimized molecular structures and vibrational properties. Key electronic descriptors derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is an indicator of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap typically signifies higher reactivity. Furthermore, Electrostatic Potential (ESP) maps can be generated to visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical interaction.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (eV) | Significance |

| HOMO Energy | Illustrative value: -7.5 | Indicates electron-donating potential |

| LUMO Energy | Illustrative value: 1.2 | Indicates electron-accepting potential |

| HOMO-LUMO Gap | Illustrative value: 8.7 | Correlates with chemical reactivity and stability |

| Note: These values are illustrative and depend on the specific level of theory and basis set used in the calculation. |

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule with several rotatable single bonds, allowing it to adopt various spatial arrangements or conformations. Molecular dynamics (MD) simulations are employed to study these conformational dynamics by modeling the atomic movements over time. ens.frnih.gov These simulations provide a detailed picture of the molecule's flexibility and the relative stability of its different conformers. bohrium.comchemrxiv.org

By exploring the potential energy surface, MD simulations can identify low-energy, stable conformations and the energy barriers between them. The conformational preferences, particularly the torsional angles within the ethoxy and acetic acid moieties, are crucial as they can influence the molecule's physical properties and how it interacts with other molecules, such as biological receptors or environmental matrices. nih.gov Studies on similar molecules have shown that both anti and gauche conformations can be present, with their relative populations influenced by the surrounding environment (e.g., gas phase vs. aqueous solution). chemrxiv.orgconicet.gov.ar

Table 2: Key Torsional Angles for Conformational Analysis

| Torsional Angle | Description | Potential Conformations |

| O-C-C-Cl | Rotation around the C-C bond of the chloroethoxy group | Can adopt gauche and anti arrangements |

| C-O-C-C | Rotation around the ether C-O bond | Influences the overall molecular shape |

| O-C-C=O | Rotation around the C-C bond of the acetic acid group | Determines the orientation of the carboxyl group |

| Note: The preferred conformations and energy barriers are dependent on the force field used in the simulation and the solvent environment. |

Prediction of Reaction Pathways and Transition States

Theoretical calculations are a powerful means to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most probable pathways from reactants to products and characterize the high-energy transition state structures that connect them. nih.govresearchgate.netnih.gov

The energy of the transition state determines the activation energy of the reaction, which is a key factor controlling the reaction rate. For this compound, these methods can be used to study various reactions, such as hydrolysis (substitution of the chlorine atom) or esterification of the carboxylic acid group. For instance, DFT calculations can elucidate the energetics of reaction intermediates and transition states, helping to predict whether a reaction will proceed and under what conditions. researchgate.netmaine.edu Machine learning models are also emerging as a tool to accelerate the prediction of transition state structures. nih.govresearchgate.net

In Silico Assessment of Environmental and Biological Interactions

In silico methods are increasingly used to predict the potential interactions of chemicals with biological and environmental systems, offering a rapid and cost-effective way to screen for potential hazards.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a correlation between the chemical structure of a molecule and its biological activity or environmental fate. semanticscholar.orgmdpi.com For this compound, QSAR can be used to estimate properties like its octanol-water partition coefficient (LogP), which relates to its potential for bioaccumulation, as well as its potential toxicity to various organisms. chemscene.com

Molecular Docking: This computational technique simulates the binding of a molecule to the active site of a biological target, such as an enzyme or receptor. mdpi.com Molecular docking studies could predict whether this compound is likely to interact with specific proteins, providing insights into potential mechanisms of biological action. The strength of this interaction is often quantified by a calculated binding energy.

These computational tools are valuable for prioritizing chemicals for further experimental testing and for designing safer alternatives. nih.gov

Table 3: Predicted Interaction Parameters via In Silico Models

| Parameter | Predicted Value | Method | Implication |

| LogP | 0.3264 chemscene.com | XLogP3 | Low potential for bioaccumulation |

| Topological Polar Surface Area (TPSA) | 46.53 Ų chemscene.com | Cactvs | Relates to membrane permeability |

| Binding Affinity to Target Protein | Illustrative value: -6.5 kcal/mol | Molecular Docking | Suggests potential for specific biological interaction |

| Note: Values are derived from specific computational models and databases and serve as predictions that may require experimental validation. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-chloroethoxy)acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nitration of 2-(2-chloroethoxy)ethanol using nitric acid (10–90°C, 2–12 hours), followed by solvent extraction and vacuum distillation (10–20 mm Hg at 60–80°C) to isolate the product . Alternative routes involve halogenation or oxidation of ethylene glycol derivatives. Reaction temperature and acid concentration critically affect purity: lower temperatures (10–30°C) reduce side reactions (e.g., esterification), while higher nitric acid concentrations (>65%) improve conversion rates but may increase decomposition. Purification via ethyl acetate extraction and sodium bicarbonate washes removes residual acids .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies characteristic peaks: δ 3.6–3.8 ppm (OCH₂CH₂Cl), δ 4.1–4.3 ppm (CH₂COO⁻), and δ 12.5 ppm (COOH) .

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm resolve impurities like unreacted 2-(2-chloroethoxy)ethanol or nitrated byproducts .

- FT-IR : Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-O-C ether linkage) confirm functional groups .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloroethoxy group. Use nitrile gloves and safety goggles during handling due to its skin/eye irritation potential (Category 2/1 hazards) . Avoid contact with strong bases to prevent decomposition into chloroethanol and acetic acid derivatives .

Advanced Research Questions

Q. What strategies minimize byproduct formation during the synthesis of this compound, particularly in oxidative methods?

- Methodological Answer :

- Catalytic Optimization : Use TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with NaBr as a co-catalyst to selectively oxidize alcohols to carboxylic acids, reducing over-oxidation byproducts .

- Reaction Quenching : Add isopropanol post-oxidation to neutralize excess oxidizing agents (e.g., trichloroisocyanuric acid) before extraction .

- Byproduct Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to detect intermediates like 2-(2-chloroethoxy)acetaldehyde .

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons (e.g., COOH) from non-exchangeable ether protons in NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas for ambiguous fragments (e.g., m/z 157.0034 for [C₄H₆Cl₂O₂ + H]⁺) to rule out structural isomers .

- Cross-Validation : Compare IR and Raman spectra to differentiate ester vs. acid derivatives, as ester C=O stretches appear at ~1740 cm⁻¹ vs. 1720 cm⁻¹ for acids .

Q. What role does this compound play in synthesizing polyethylene glycol (PEG)-based polymers for biomedical applications?

- Methodological Answer : The compound serves as a precursor for PEG-amino acid conjugates (e.g., Fmoc-AEEA) used in drug delivery. Key steps:

- Coupling Reactions : Activate the carboxylic acid group with EDC/NHS to link to amine-terminated PEG .

- Purity Control : Purify polymers via size-exclusion chromatography (SEC) to remove unreacted monomers, ensuring low polydispersity (<1.2) .

- Stability Testing : Assess hydrolytic degradation at pH 7.4 and 37°C; the chloroethoxy group hydrolyzes faster than PEG ether linkages, enabling controlled release .

Q. How can researchers assess the ecological toxicity of this compound in environmental studies?

- Methodological Answer :

- Microcosm Assays : Expose aquatic organisms (e.g., Daphnia magna) to 10–100 ppm solutions for 48 hours; LC₅₀ values >50 ppm suggest low acute toxicity .

- Biodegradation Studies : Use activated sludge models to track degradation half-lives (t₁/₂). The compound’s t₁/₂ is ~7–14 days under aerobic conditions, with chloroacetic acid as a persistent metabolite .

- QSAR Modeling : Predict chronic toxicity using logP (0.89) and pKa (2.7) to estimate bioaccumulation potential (BCF <100 indicates low risk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.